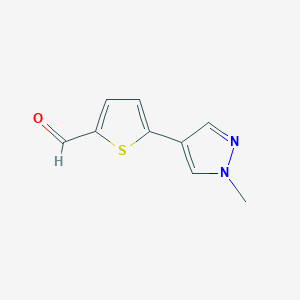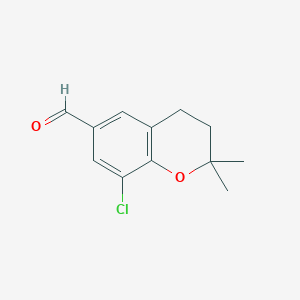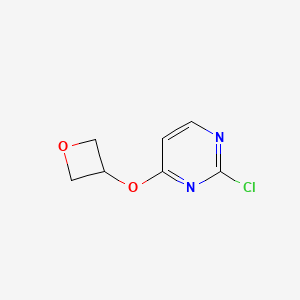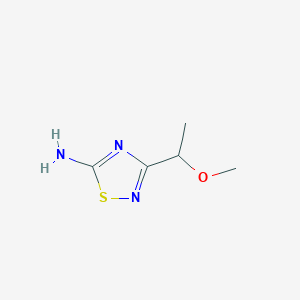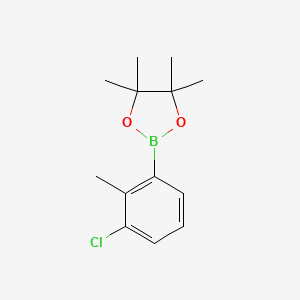
2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
The compound “2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl ring (from the 3-chloro-2-methylphenyl group) attached to a boron atom, which is part of a five-membered ring with two oxygen atoms and two carbon atoms. The carbon atoms would each be attached to three methyl groups .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, most notably cross-coupling reactions such as the Suzuki-Miyaura reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. Boronic esters are typically solid at room temperature and are stable under normal conditions .Aplicaciones Científicas De Investigación
Drug Delivery Systems
The structure of phenylboronic acid pinacol esters, such as “3-Chloro-2-methylphenyboronic acid pinacol ester”, allows for their use in developing reactive oxygen species (ROS)-responsive drug delivery systems. By modifying hyaluronic acid with these esters, researchers can create nanoparticles that encapsulate drugs like curcumin for targeted delivery .
Organic Synthesis Building Blocks
Pinacol boronic esters are highly valuable in organic synthesis as building blocks. They are used for functionalizing deboronation reactions to create complex organic molecules .
Catalytic Protodeboronation
These compounds can undergo catalytic protodeboronation, which is a process used to remove the boron atom from the molecule. This reaction is useful in the synthesis of various organic compounds, including pharmaceuticals .
Material Science Applications
The chemical properties of “3-Chloro-2-methylphenyboronic acid pinacol ester” make it suitable for use in material science research, particularly in the development of new materials with specific desired properties .
Chromatography
In chromatography, these esters can be used as standards or reagents due to their unique chemical characteristics, aiding in the analysis and separation of complex mixtures .
Analytical Chemistry
In analytical chemistry, “3-Chloro-2-methylphenyboronic acid pinacol ester” can be utilized in various assays and diagnostic tests due to its reactivity and specificity .
Mecanismo De Acción
Target of Action
The compound 2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-Chloro-2-methylphenyboronic acid pinacol ester, is primarily used in the Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .
Mode of Action
In the Suzuki-Miyaura coupling reaction, 3-Chloro-2-methylphenyboronic acid pinacol ester acts as an organoboron reagent . It undergoes transmetalation with palladium (II) complexes, which is a key step in the cross-coupling reaction . This process involves the transfer of the organoboron group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction involving 3-Chloro-2-methylphenyboronic acid pinacol ester affects the carbon-carbon bond formation pathway . This reaction is highly efficient and functional group tolerant, making it a valuable tool in the synthesis of complex organic compounds .
Result of Action
The result of the action of 3-Chloro-2-methylphenyboronic acid pinacol ester in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action, efficacy, and stability of 3-Chloro-2-methylphenyboronic acid pinacol ester can be influenced by various environmental factors. These include the reaction conditions (such as temperature and solvent), the presence of a palladium catalyst, and the nature of the coupling partner in the Suzuki-Miyaura reaction .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCOKTFYYVXBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1688649-04-8 | |
| Record name | 2-(3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



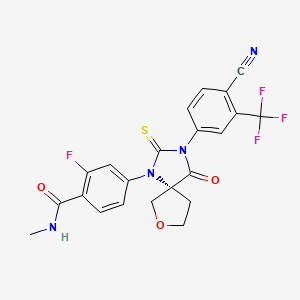
![N-(1-Naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1432340.png)




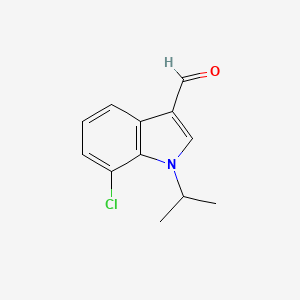
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1432350.png)
